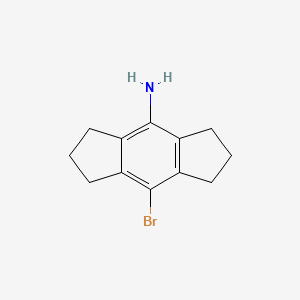
2-amino-4-(pentafluoroethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound was first synthesized in the early 1970s by Shibata et al.
準備方法
The synthesis of 2-amino-4-(pentafluoroethyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of an aryl halide with a nucleophile under specific conditions to form the desired phenol compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
2-amino-4-(pentafluoroethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic aromatic substitution reactions are common, where the amino or hydroxyl groups can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2-amino-4-(pentafluoroethyl)phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-amino-4-(pentafluoroethyl)phenol involves its interaction with specific molecular targets and pathways. For example, as a phenolic compound, it may exhibit antioxidant properties by scavenging free radicals and chelating metal ions . Additionally, it can modulate cell signaling pathways and gene expression, contributing to its biological effects .
類似化合物との比較
2-amino-4-(pentafluoroethyl)phenol can be compared with other similar compounds, such as:
2-amino-4-(trifluoromethyl)phenol: This compound has a similar structure but with a trifluoromethyl group instead of a pentafluoroethyl group.
2-amino-4-(difluoromethyl)phenol: This compound has a difluoromethyl group, making it less fluorinated compared to this compound.
The uniqueness of this compound lies in its pentafluoroethyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-4-(pentafluoroethyl)phenol involves the reaction of pentafluorobenzene with ethylene oxide to form 2-(pentafluoroethyl)phenol, which is then reacted with ammonia to form the final product.", "Starting Materials": [ "Pentafluorobenzene", "Ethylene oxide", "Ammonia" ], "Reaction": [ "Step 1: Pentafluorobenzene is reacted with ethylene oxide in the presence of a catalyst such as potassium hydroxide to form 2-(pentafluoroethyl)phenol.", "Step 2: 2-(pentafluoroethyl)phenol is then reacted with ammonia in the presence of a reducing agent such as sodium borohydride to form 2-amino-4-(pentafluoroethyl)phenol.", "Step 3: The final product is purified using techniques such as recrystallization or column chromatography." ] } | |
CAS番号 |
1192021-20-7 |
分子式 |
C8H6F5NO |
分子量 |
227.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



